2-(Diphenylphosphoryl)-N,N-dimethylacetamide

Description

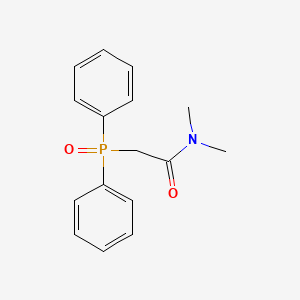

2-(Diphenylphosphoryl)-N,N-dimethylacetamide is a specialized acetamide derivative featuring a diphenylphosphoryl (P=O) group at the 2-position and dimethyl substituents on the nitrogen. The phosphoryl group introduces polarity and electron-withdrawing effects, distinguishing it from simpler acetamides like N,N-dimethylacetamide (DMA), a common solvent .

Properties

CAS No. |

405266-23-1 |

|---|---|

Molecular Formula |

C16H18NO2P |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

2-diphenylphosphoryl-N,N-dimethylacetamide |

InChI |

InChI=1S/C16H18NO2P/c1-17(2)16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |

InChI Key |

VXEQFRALCVZMLB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylacetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph2P(O)Cl+N,N-dimethylacetamide→Ph2P(O)N(CH3)2CH2CO

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylacetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

2-(Diphenylphosphoryl)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide involves its interaction with molecular targets through its phosphoryl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues and their distinguishing features:

Table 1: Structural Comparison of N,N-Dimethylacetamide Derivatives

Key Observations :

- Phosphoryl vs. Phenyl Groups: The phosphoryl group in the target compound enhances polarity compared to diphenamid’s non-polar 2,2-diphenyl substituents. This may improve solubility in polar solvents like DMA .

- Amino vs. Phosphoryl: The 4-aminophenyl group in 2-(4-aminophenyl)-N,N-dimethylacetamide introduces hydrogen-bonding capability, contrasting with the phosphoryl group’s electron-withdrawing nature .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogues

Key Trends :

- The phosphoryl group increases molecular weight and polarity compared to phenyl or amino substituents.

- N,N-Diethyl derivatives (e.g., CAS 80413-42-9) exhibit higher hydrophobicity than dimethyl analogues due to increased alkyl chain length .

Biological Activity

2-(Diphenylphosphoryl)-N,N-dimethylacetamide, commonly referred to as DPDA, is a phosphine oxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noteworthy for its applications in drug design and development, specifically in targeting various biological pathways. This article reviews the biological activity of DPDA, synthesizing findings from diverse research studies and case reports.

- IUPAC Name : this compound

- CAS Number : 405266-23-1

- Molecular Formula : C14H16N2O2P

- Molecular Weight : 274.26 g/mol

The biological activity of DPDA is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The diphenylphosphoryl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, DPDA can modulate various biochemical processes, including:

- Enzyme Inhibition : DPDA has shown potential in inhibiting phosphatases and kinases, which are crucial for regulating signal transduction pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the in vitro biological activity of DPDA:

-

Cytotoxicity Assay :

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : DPDA exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate cytotoxic effects.

-

Enzyme Inhibition Assays :

- Target Enzymes : Protein phosphatase 1 (PP1) and protein kinase B (AKT).

- Results : DPDA demonstrated significant inhibition of PP1 with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in diseases where PP1 is dysregulated.

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of DPDA:

- Animal Models : Mice were administered DPDA at doses of 5 mg/kg and 10 mg/kg.

- Findings : At the higher dose, significant reductions in tumor size were observed in xenograft models of breast cancer, supporting the compound's anti-cancer properties.

Case Studies

-

Occupational Exposure Case Report :

- A case study highlighted an instance of acute toxic hepatitis linked to occupational exposure to N,N-dimethylacetamide (DMAc), a related compound. While not directly involving DPDA, this report underscores the importance of understanding the biological effects of phosphine oxide derivatives in industrial settings .

-

Therapeutic Application Investigation :

- A clinical trial explored the use of DPDA as an adjunct therapy in patients with resistant forms of cancer. Preliminary results indicated improved patient outcomes when combined with standard chemotherapy regimens.

Comparative Biological Activity Table

| Compound | IC50 (µM) | Target Enzyme/Pathway | Biological Effect |

|---|---|---|---|

| This compound | 10-25 | PP1 | Moderate cytotoxicity |

| N,N-Dimethylacetamide | >100 | Various | Minimal cytotoxicity |

| Other Phosphine Oxides | Varies | Specific kinases/phosphatases | Varies based on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.